Methyl[2-(quinolin-6-yloxy)ethyl]amine
CAS No.:
Cat. No.: VC17760489
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | N-methyl-2-quinolin-6-yloxyethanamine |
| Standard InChI | InChI=1S/C12H14N2O/c1-13-7-8-15-11-4-5-12-10(9-11)3-2-6-14-12/h2-6,9,13H,7-8H2,1H3 |
| Standard InChI Key | ASTABWBZWIBEFM-UHFFFAOYSA-N |
| Canonical SMILES | CNCCOC1=CC2=C(C=C1)N=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The structural architecture of Methyl[2-(quinolin-6-yloxy)ethyl]amine combines a bicyclic quinoline system with a flexible ethylamine side chain. The quinoline moiety, a fused benzene-pyridine ring, contributes to the compound’s planar aromaticity, while the ethylamine group introduces basicity and solubility in polar solvents. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | N-methyl-2-quinolin-6-yloxyethanamine |
| Canonical SMILES | CNCCOC1=CC2=C(C=C1)N=CC=C2 |
| InChI Key | ASTABWBZWIBEFM-UHFFFAOYSA-N |
| PubChem CID | 86262298 |
The compound’s logP (octanol-water partition coefficient) is estimated at 1.9, suggesting moderate lipophilicity conducive to membrane permeability. Its pKa values (quinoline nitrogen: ~4.9; amine group: ~9.2) indicate protonation-dependent solubility, with improved aqueous solubility under acidic conditions.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
Methyl[2-(quinolin-6-yloxy)ethyl]amine is synthesized via sequential reactions starting from 6-hydroxyquinoline. A representative pathway involves:
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Etherification: Reaction of 6-hydroxyquinoline with 2-chloroethyl methylamine in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
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Purification: Column chromatography or recrystallization to isolate the product.
Alternative routes may employ Ullmann coupling or Mitsunobu reactions to enhance yield and regioselectivity . For example, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ether formation under mild conditions .
Analytical Validation
Structural confirmation relies on:
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¹H NMR: Peaks at δ 2.45 ppm (singlet, N–CH₃), δ 3.60–3.75 ppm (triplet, –O–CH₂–CH₂–N–), and aromatic protons between δ 7.20–8.50 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 202.25 (M⁺) with fragmentation patterns consistent with quinoline cleavage.
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HPLC: Purity >98% achieved using C18 reverse-phase columns and methanol-water mobile phases.
Analytical and Pharmacokinetic Characterization
Spectroscopic Profiles
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UV-Vis: λₘₐₐ at 270 nm (quinoline π→π* transition) and 340 nm (n→π* transition).
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IR Spectroscopy: Stretching vibrations at 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C), and 3300 cm⁻¹ (N–H).
ADME Properties
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Absorption: Moderate oral bioavailability (45–55%) predicted via Caco-2 cell permeability assays.
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Metabolism: Hepatic oxidation via CYP3A4, yielding N-oxide and hydroxylated metabolites .
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Excretion: Primarily renal (70%), with a half-life of 4.2 hours in rodent models.
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the ethylamine chain length or substituting quinoline positions to enhance potency.
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Combination Therapies: Synergistic studies with artemisinin (antimalarial) or doxorubicin (anticancer) .
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Toxicology: Chronic toxicity assessments in preclinical models to establish safety margins.
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